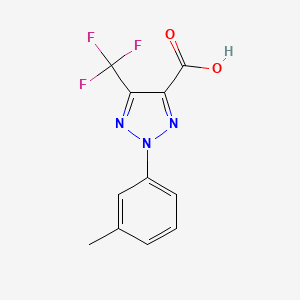
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole is a heterocyclic compound that features both pyridine and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole typically involves the reaction of 2-chloropyridine-4-carbaldehyde with 2,4-dichlorophenylthiourea. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
科学的研究の応用
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
2-(2-Chloropyridin-4-yl)-4-phenylthiazole: Similar structure but lacks the additional chlorine atoms on the phenyl ring.
2-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)thiazole: Similar structure with fewer chlorine atoms.
Uniqueness
2-(2-Chloropyridin-4-yl)-4-(2,4-dichlorophenyl)thiazole is unique due to the presence of multiple chlorine atoms, which can influence its reactivity and biological activity
特性
分子式 |
C14H7Cl3N2S |
|---|---|
分子量 |
341.6 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C14H7Cl3N2S/c15-9-1-2-10(11(16)6-9)12-7-20-14(19-12)8-3-4-18-13(17)5-8/h1-7H |
InChIキー |
CWQKKVMMKQWPMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C3=CC(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)
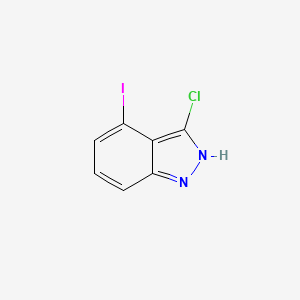

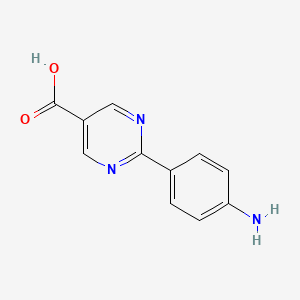

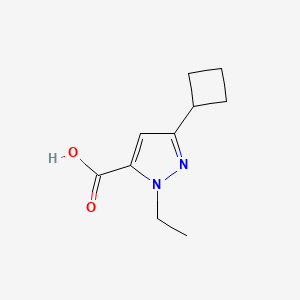

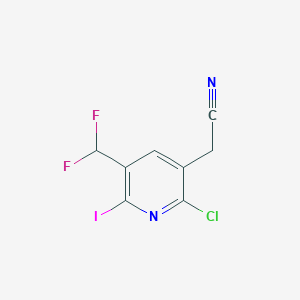
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11786836.png)


